

# chemical structure and properties of N-Nitroso Duloxetine

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## Compound of Interest

Compound Name: *N-Nitroso Duloxetine*

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## N-Nitroso Duloxetine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-Nitroso Duloxetine** is a nitrosamine impurity of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). As a member of the N-nitroso compounds class, **N-Nitroso Duloxetine** is of significant concern due to its potential carcinogenic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for the detection of **N-Nitroso Duloxetine**. Furthermore, it discusses its formation, potential biological effects, and the general mechanism of action for N-nitroso compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

### Chemical Structure and Identification

**N-Nitroso Duloxetine** is formed by the nitrosation of the secondary amine group in the Duloxetine molecule.

Chemical Name: (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)nitrous amide[1]

Molecular Formula: C<sub>18</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>S[2]

Canonical SMILES: CN(CC--INVALID-LINK--OC2=CC=CC3=CC=CC=C32)N=O

InChI Key: RPVCVCXTFJVSSY-KRWDZBQOSA-N

## Chemical Structure Diagram

Caption: Chemical structure of **N-Nitroso Duloxetine**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **N-Nitroso Duloxetine**.

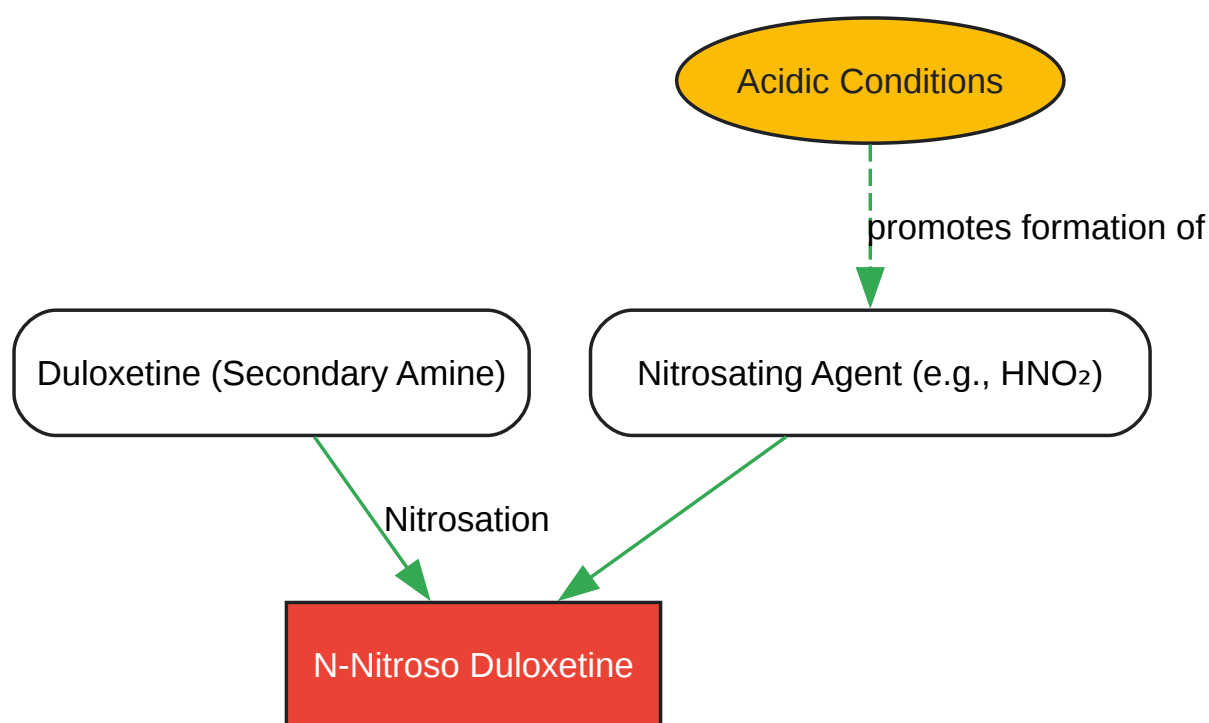
Property	Value	Source
Molecular Weight	326.41 g/mol	[2]
Physical State	Pale Yellow Liquid	[3] (from a Certificate of Analysis)
Solubility	Soluble in DMSO, Methanol	[3] (from a Certificate of Analysis)
XLogP3	4.7	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	5	[2]

## Synthesis and Formation

**N-Nitroso Duloxetine** is not synthesized as a therapeutic agent but is formed as an impurity. The formation typically occurs through the reaction of the secondary amine in Duloxetine with a nitrosating agent, such as nitrous acid (HNO<sub>2</sub>). Nitrous acid can be formed in situ from nitrites (e.g., sodium nitrite) under acidic conditions.[4][5] This reaction is a significant concern during

the synthesis and storage of Duloxetine drug products, especially in the presence of residual nitrites and acidic excipients.[6]

## General Formation Pathway



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Caption: General pathway for the formation of **N-Nitroso Duloxetine**.

## Analytical Methodologies

The primary analytical technique for the detection and quantification of **N-Nitroso Duloxetine** in pharmaceutical preparations is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting trace-level impurities.

## Experimental Protocol: LC-MS/MS Analysis

The following protocol is a generalized procedure based on published methods for the analysis of **N-Nitroso Duloxetine**.<sup>[7][8]</sup>

### 1. Sample Preparation:

- Weigh a known amount of the Duloxetine drug substance or product.
- Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
- For solid dosage forms, extraction and centrifugation may be necessary to remove excipients.
- Filter the resulting solution through a 0.22 µm filter before injection.

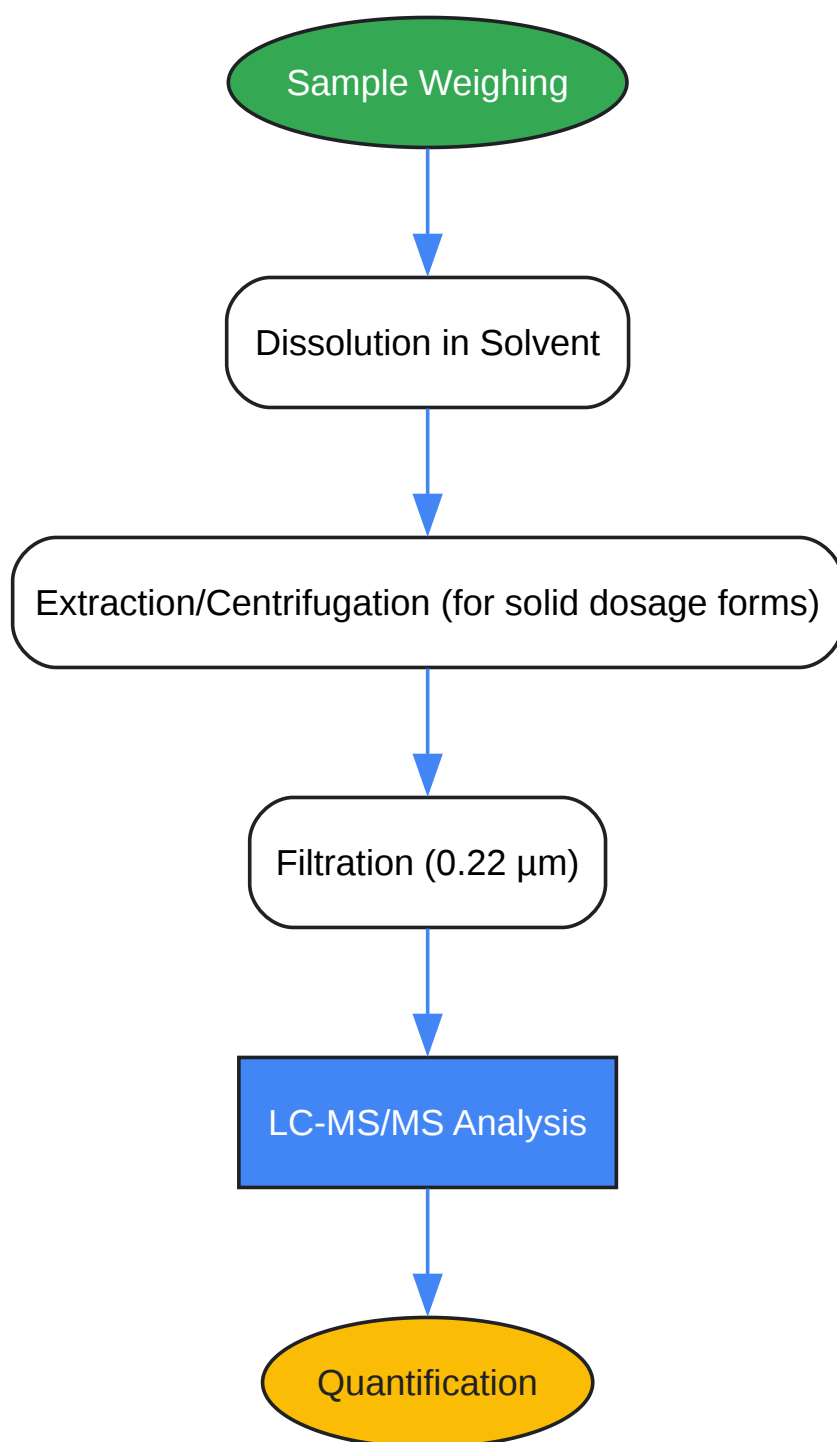
### 2. Chromatographic Conditions:

- Column: A reversed-phase column, such as a C18, is typically used.
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
- Injection Volume: 5-10 µL.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

### 3. Mass Spectrometric Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: The specific precursor-to-product ion transitions for **N-Nitroso Duloxetine** are monitored. For example,  $m/z$  327.1 → [specific fragment ions].

## Analytical Workflow Diagram



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Caption: A typical workflow for the analysis of **N-Nitroso Duloxetine**.

## Biological Properties and Toxicological Concerns

N-Nitroso compounds are a class of potent carcinogens. While specific toxicological studies on **N-Nitroso Duloxetine** are not extensively available in the public domain, the general mechanism of carcinogenicity for N-nitrosamines is well-established and is presumed to apply to this compound.

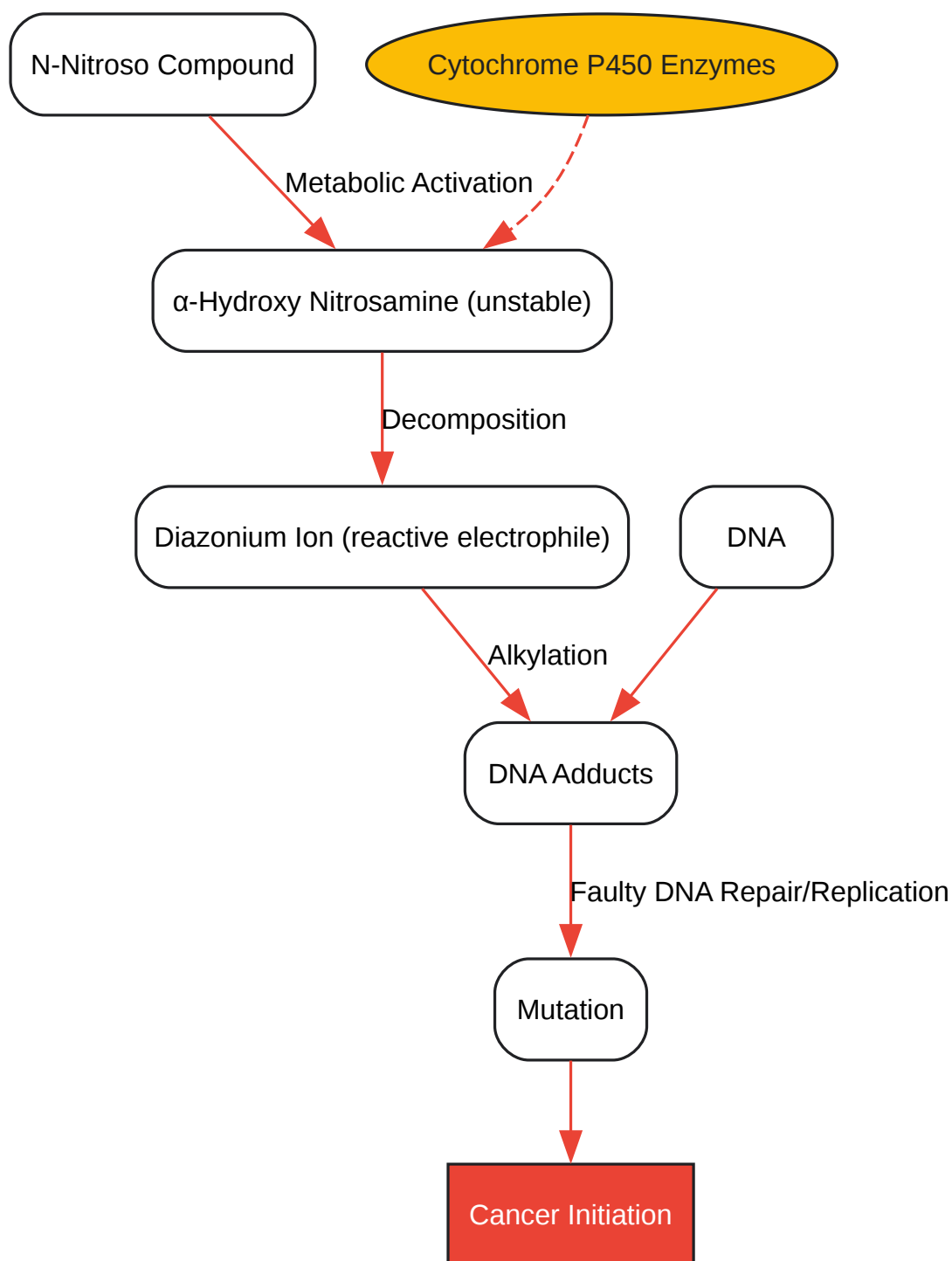
## General Mechanism of Carcinogenicity

The carcinogenicity of N-nitrosamines is attributed to their metabolic activation into reactive electrophilic species that can alkylate DNA. This process can lead to mutations and, ultimately, the initiation of cancer.

The key steps in this proposed pathway are:

- **Metabolic Activation:** N-nitrosamines are metabolically activated by cytochrome P450 enzymes, primarily in the liver. This enzymatic reaction involves the  $\alpha$ -hydroxylation of the carbon atom adjacent to the N-nitroso group.
- **Formation of Unstable Intermediates:** The resulting  $\alpha$ -hydroxy nitrosamine is unstable and spontaneously decomposes to form a diazonium ion.
- **DNA Alkylation:** The highly reactive diazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases (e.g., guanine), leading to the formation of DNA adducts.
- **Mutagenesis and Carcinogenesis:** If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mispairing during DNA replication, resulting in mutations. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.

## Signaling Pathway of N-Nitroso Compound-Induced Carcinogenesis



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Caption: General signaling pathway for the carcinogenicity of N-nitroso compounds.

## Conclusion

**N-Nitroso Duloxetine** is a critical impurity to monitor in Duloxetine drug products due to its potential carcinogenic risk. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the safety and quality of Duloxetine-based medications. The information presented in this guide provides a comprehensive technical overview to aid researchers and drug development professionals in managing the risks associated with this impurity. Further research into the specific biological activities and toxicological profile of **N-Nitroso Duloxetine** is warranted to better understand its health implications.

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